D-Alanine Benzyl Ester Benzenesulfonic Acid Salt
Overview
Description
Preparation Methods
The synthesis of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of D-Alanine with benzyl alcohol, followed by the sulfonation with benzenesulfonic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
D-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
D-Alanine Benzyl Ester Benzenesulfonic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to protein structure and function.
Mechanism of Action
The mechanism of action of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to D-Alanine Benzyl Ester Benzenesulfonic Acid Salt include:
- L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
- D-Alanine Methyl Ester Benzenesulfonic Acid Salt
- D-Alanine Ethyl Ester Benzenesulfonic Acid Salt Compared to these compounds, this compound may offer unique properties such as higher solubility or specific reactivity, making it suitable for particular research applications .
Biological Activity
D-Alanine Benzyl Ester Benzenesulfonic Acid Salt (D-ABBS) is a chemical compound with significant implications in biochemistry and medicinal chemistry. Its molecular formula is CHNOS, and it has a molecular weight of approximately 337.39 g/mol. The compound is synthesized through the reaction of D-Alanine benzyl ester with benzenesulfonic acid, resulting in a salt that exhibits unique solubility and reactivity properties. This article explores the biological activities associated with D-ABBS, including its role in enzyme modulation, potential therapeutic applications, and comparative analysis with similar compounds.
Enzyme Modulation
D-ABBS has been shown to interact with various enzymes, influencing their activity and thus affecting metabolic pathways. Research indicates that D-ABBS can act as an inhibitor or activator of specific enzymes, which is critical for understanding its pharmacological potential. For instance, studies have demonstrated that the compound can modulate enzyme activity related to protein synthesis and degradation pathways, making it a valuable tool in drug discovery and development .
Case Studies
- Enzyme Inhibition : A study on carbonic anhydrase inhibitors (CAIs) found that derivatives of amino acids, including those similar to D-ABBS, displayed significant inhibitory activity against specific isoforms of carbonic anhydrase. These findings suggest that modifications to the amino acid structure can enhance biological activity .
- Antimicrobial Activity : In a comparative analysis of amino acid derivatives, compounds similar to D-ABBS were tested against various bacterial strains. Results indicated that certain structural modifications could lead to enhanced antibacterial efficacy .
Comparative Analysis
To better understand the unique properties of D-ABBS, it is useful to compare it with other related compounds:
Compound Name | Unique Properties | Biological Activity |
---|---|---|
This compound | Higher solubility; specific reactivity | Potential enzyme modulator; possible antimicrobial effects |
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt | Different stereochemistry | Varies in biological activity due to stereochemical differences |
D-Alanine Methyl Ester Benzenesulfonic Acid Salt | Smaller alkyl group | May affect solubility and reactivity compared to benzyl ester |
D-Alanine Ethyl Ester Benzenesulfonic Acid Salt | Intermediate properties | Potentially moderate biological activity between methyl and benzyl esters |
This comparison highlights how variations in the ester group can influence solubility and biological activity, underscoring the importance of structural modifications in drug design.
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675538 | |
Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-12-9 | |
Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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